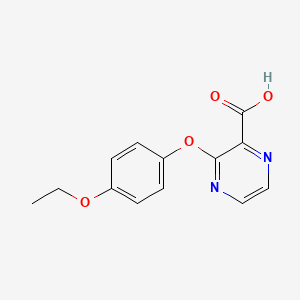

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid

CAS No.: 1283523-20-5

Cat. No.: VC2698423

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1283523-20-5 |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | 3-(4-ethoxyphenoxy)pyrazine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H12N2O4/c1-2-18-9-3-5-10(6-4-9)19-12-11(13(16)17)14-7-8-15-12/h3-8H,2H2,1H3,(H,16,17) |

| Standard InChI Key | RCRSPZCPNPXCEZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O |

| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=NC=CN=C2C(=O)O |

Introduction

Physical and Chemical Properties

Structural Characteristics

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid consists of a pyrazine heterocyclic core with specific substitutions. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, with a carboxylic acid group (-COOH) attached at position 2 and a 4-ethoxyphenoxy group at position 3. The 4-ethoxyphenoxy group features a phenyl ring with an ethoxy group (-OCH2CH3) at the para position, connected to the pyrazine ring through an oxygen atom. This structural arrangement gives the molecule distinctive three-dimensional characteristics that influence its interactions with biological targets .

Physical Properties

The physical properties of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid are summarized in Table 1, which provides important parameters for understanding its behavior in various environments.

Table 1: Physical Properties of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid

The compound's XLogP3-AA value of 1.8 indicates moderate lipophilicity, which is significant for drug development as it suggests a balance between water solubility and membrane permeability. This property is crucial for determining the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

The topological polar surface area (TPSA) of 81.5 Ų provides information about the compound's capacity for hydrogen bonding and its potential to permeate cell membranes. The hydrogen bond donor count of 1 (from the carboxylic acid group) and acceptor count of 6 (from nitrogen atoms in the pyrazine ring and oxygen atoms in various functional groups) indicate significant potential for forming hydrogen bonds with biological targets, which is essential for molecular recognition and binding .

Chemical Properties

The chemical reactivity of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid is determined by its functional groups, particularly the carboxylic acid moiety, the pyrazine ring, and the ethoxyphenoxy substituent. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amidation. In acidic environments, the carboxylic acid remains protonated, while in basic conditions, it forms a carboxylate anion, affecting the compound's solubility profile .

The pyrazine ring, being an electron-deficient heterocycle, can undergo nucleophilic aromatic substitution reactions. The nitrogen atoms in the ring influence the electronic distribution, making certain positions more susceptible to nucleophilic attack. The ethoxy group on the phenoxy substituent contributes electron density to the aromatic system through a resonance effect, potentially influencing the reactivity of the entire molecule .

Synthesis Methods

Synthetic Routes

The synthesis of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid typically involves a multi-step approach. Based on synthetic methods for structurally related compounds, a viable synthetic pathway would include the following key steps:

-

Starting with 3-aminopyrazine-2-carboxylic acid methyl ester

-

Converting the amino group to a hydroxyl group via diazotization

-

Transforming the hydroxyl to a chloro group through chlorination

-

Introducing the 4-ethoxyphenoxy group via nucleophilic substitution

-

Hydrolyzing the methyl ester to yield the carboxylic acid

This synthetic route is analogous to methods described for similar compounds such as 3-(4-fluorophenoxy)pyrazine-2-carboxylic acid, with appropriate modifications to incorporate the ethoxy group .

Reaction Conditions

The specific reaction conditions for synthesizing 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid are critical for achieving optimal yields and purity. Table 2 outlines the typical conditions for each synthetic step.

Table 2: Reaction Conditions for 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid Synthesis

| Synthetic Step | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Diazotization/Hydroxylation | NaNO2, HCl | Water | 0°C | 0.5-1 hour |

| Chlorination | POCl3 | POCl3 (excess) | Reflux (105-110°C) | 3-5 hours |

| Condensation | 4-Ethoxyphenol, K2CO3 | DMF | Reflux (150-160°C) | 5-8 hours |

| Hydrolysis | NaOH | MeOH/H2O | Room temp to 50°C | 2-4 hours |

The condensation step, where the 4-ethoxyphenoxy group is introduced, is particularly critical. This reaction typically employs 4-ethoxyphenol as the nucleophile and potassium carbonate or another suitable base in DMF as solvent. The reaction proceeds through nucleophilic aromatic substitution, where the phenoxide anion displaces the chloride at position 3 of the pyrazine ring .

The final hydrolysis step converts the methyl ester to the carboxylic acid under basic conditions, followed by acidification to obtain the free acid. This step must be carefully controlled to avoid side reactions and ensure complete conversion .

Purification Methods

Purification of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid typically involves a combination of techniques to remove impurities and isolate the pure compound. After each synthetic step, the reaction mixture is generally extracted with an organic solvent (such as ethyl acetate), washed with appropriate aqueous solutions, dried, and concentrated .

For the final purification, column chromatography on silica gel using dichloromethane/methanol mixtures (typically 9:1) can effectively separate the target compound from impurities. Crystallization from suitable solvent systems (e.g., ethanol/water) can further enhance purity. For analytical purposes, preparative HPLC may be employed to achieve the highest purity levels .

Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and structural integrity of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid. The expected mass spectrometric data would include:

-

Molecular ion peak [M+H]+ at m/z 261.09 in positive ionization mode

-

Molecular ion peak [M-H]- at m/z 259.07 in negative ionization mode

-

Fragment ions corresponding to the loss of CO2 (m/z 216.09), cleavage of the phenoxy-pyrazine bond, and loss of the ethyl group

High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula C13H12N2O4 .

Infrared Spectroscopy

Infrared spectroscopy reveals the functional groups present in 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid. Key absorption bands would include:

-

3300-2500 cm-1: O-H stretching of the carboxylic acid

-

1700-1680 cm-1: C=O stretching of the carboxylic acid

-

1600-1580 cm-1 and 1500-1400 cm-1: C=C and C=N stretching of the aromatic and pyrazine rings

-

1250-1200 cm-1: C-O-C asymmetric stretching of the ethoxy and phenoxy groups

-

1050-1030 cm-1: C-O-C symmetric stretching of the ethoxy and phenoxy groups

These spectral features would confirm the presence of the carboxylic acid, pyrazine ring, and ethoxyphenoxy substituents .

Biological Activities and Applications

Antimycobacterial Properties

Pyrazine-2-carboxylic acid derivatives have demonstrated significant antimycobacterial activity, making them valuable candidates for developing new treatments against tuberculosis and other mycobacterial infections. While specific data on the antimycobacterial activity of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid is limited, structurally related compounds have shown promising results .

For instance, certain pyrazine-2-carboxylic acid derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 1.56 μg·mL-1 against Mycobacterium tuberculosis H37Rv . The ethoxyphenoxy substituent in 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid may enhance its lipophilicity, potentially improving its ability to penetrate the mycobacterial cell wall, which is a critical factor for antimycobacterial activity .

Antifungal and Antibacterial Activities

Beyond antimycobacterial properties, pyrazine-2-carboxylic acid derivatives have shown antifungal and antibacterial activities against various pathogens. Research indicates that substituted pyrazine-2-carboxylic acids can inhibit the growth of different fungal and bacterial strains with varying degrees of effectiveness .

Structure-activity relationship studies suggest that the nature and position of substituents on the pyrazine ring significantly influence antimicrobial activity. In 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid, the ethoxy group on the phenoxy substituent is an electron-donating group that may alter the electronic properties of the molecule, potentially affecting its interaction with microbial targets .

The synthetic methodology for pyrazine-2-carboxylic acid derivatives, including the use of efficient coupling reagents like T3P (propyl phosphonic anhydride), has facilitated the development of novel compounds with enhanced antimicrobial activity .

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid derivatives varies depending on the specific target organism. For antimycobacterial activity, these compounds may interfere with multiple cellular processes:

-

Inhibition of fatty acid synthesis: Some pyrazine derivatives disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall

-

Disruption of membrane potential: The compounds may affect the proton motive force across the bacterial membrane

-

Inhibition of specific enzymes: Pyrazine derivatives can target enzymes involved in critical metabolic pathways

For 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid, the ethoxyphenoxy group likely influences its interaction with specific molecular targets. The moderate lipophilicity of the compound, with an XLogP3-AA value of 1.8, suggests a balance between aqueous solubility and membrane permeability, which is advantageous for reaching intracellular targets .

Comparison with Similar Compounds

3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid belongs to a broader class of substituted pyrazine-2-carboxylic acid derivatives. Comparing this compound with structurally related compounds provides insights into the effects of structural modifications on chemical and biological properties.

Structural Analogs

Several structurally related compounds can be compared with 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid:

Table 3: Comparison of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid with Related Compounds

Research Developments and Future Perspectives

Research on pyrazine-2-carboxylic acid derivatives, including compounds like 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid, continues to evolve with several promising directions:

Synthetic Methodology Advancements

Recent advances in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to pyrazine derivatives. The use of modern coupling reagents like T3P (propyl phosphonic anhydride) has enabled the synthesis of novel pyrazine-2-carboxylic acid derivatives with improved yields and purity .

Future synthetic approaches may explore:

-

Green chemistry principles to reduce environmental impact

-

Flow chemistry for continuous production

-

Microwave-assisted synthesis for faster reaction times

-

Enzyme-catalyzed transformations for improved selectivity

These advancements would make compounds like 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid more accessible for research and potential applications .

Medicinal Chemistry Applications

The potential antimicrobial activities of 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid and related compounds suggest promising applications in medicinal chemistry, particularly in addressing the growing challenge of antimicrobial resistance. Future research directions may include:

-

Development of structure-activity relationship models to guide the design of more potent derivatives

-

Exploration of combination therapies with existing antimicrobial agents

-

Investigation of activity against drug-resistant strains

-

Development of prodrug approaches to enhance bioavailability and targeted delivery

These research directions could lead to the development of novel therapeutic agents based on the pyrazine-2-carboxylic acid scaffold .

Computational Studies

Computational methods are increasingly being employed to predict the properties and activities of chemical compounds. For 3-(4-Ethoxyphenoxy)pyrazine-2-carboxylic acid, computational studies could provide valuable insights into:

-

Binding modes with potential biological targets

-

Pharmacokinetic properties and potential toxicity

-

Optimization of structural features for enhanced activity

-

Identification of novel applications based on predicted properties

Molecular docking studies with known antimicrobial targets could help elucidate the mechanism of action and guide the development of more effective derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume